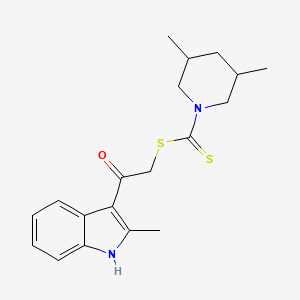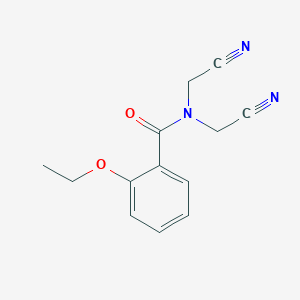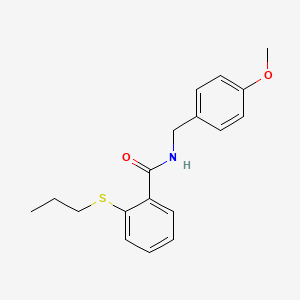
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that features both indole and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indole Derivative: Starting with 2-methylindole, various functional groups can be introduced through electrophilic substitution reactions.
Formation of the Piperidine Derivative: 3,5-dimethylpiperidine can be synthesized through the hydrogenation of the corresponding pyridine derivative.
Coupling Reaction: The indole and piperidine derivatives can be coupled using a suitable linker, such as an oxoethyl group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxoethyl group.
Substitution: Various substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and piperidine moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
- 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4,4-dimethylpiperidine-1-carbodithioate
Uniqueness
The unique combination of the indole and piperidine moieties, along with specific substitutions, can confer distinct chemical and biological properties, making 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate a compound of interest for further research.
Properties
Molecular Formula |
C19H24N2OS2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C19H24N2OS2/c1-12-8-13(2)10-21(9-12)19(23)24-11-17(22)18-14(3)20-16-7-5-4-6-15(16)18/h4-7,12-13,20H,8-11H2,1-3H3 |
InChI Key |
YKACPVQGBNFYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)SCC(=O)C2=C(NC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)

![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B14961119.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14961143.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)
